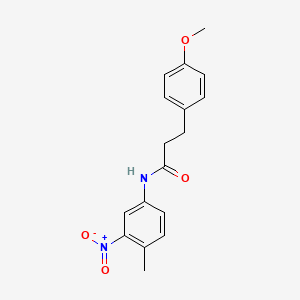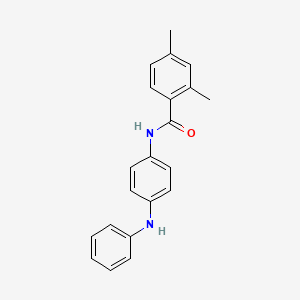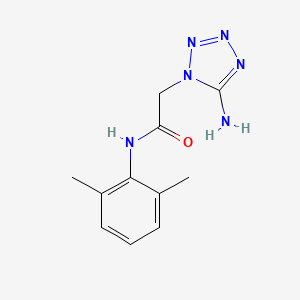![molecular formula C18H19NO3 B5715867 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAP is a derivative of propionic acid and has a molecular formula of C18H19NO3.
Mecanismo De Acción
The mechanism of action of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of prostaglandins, and inhibit the activity of HDACs. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been shown to have anti-inflammatory and analgesic properties, as well as potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate is its potential toxicity, as it has been shown to be cytotoxic to some cell lines. It is also important to note that the effects of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for the study of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate. One area of interest is its potential use as an anticancer agent. Further research is needed to fully understand its mechanism of action and determine its efficacy in different types of cancer. Another area of interest is its potential use as a neuroprotective agent. Studies have shown that 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate may have protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the full extent of its neuroprotective effects and its potential use in the treatment of these diseases. Additionally, the potential use of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate in the treatment of inflammatory and pain-related disorders warrants further investigation.
Métodos De Síntesis
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate can be synthesized through the reaction between 3,4-dimethylaniline and propionic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate as a white crystalline powder with a melting point of 120-122°C and a purity of 98%.
Aplicaciones Científicas De Investigación
3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. 3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate has also been studied for its anti-inflammatory and analgesic properties, as well as its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
[3-[(3,4-dimethylphenyl)carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-17(20)22-16-7-5-6-14(11-16)18(21)19-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBDOWIIBVQNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)carbamoyl]phenyl propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)

![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)



![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)
